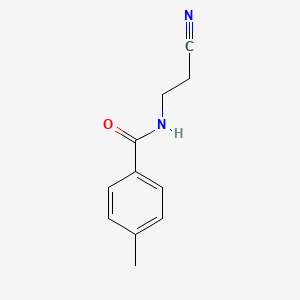

N-(2-cyanoethyl)-4-methylbenzamide

Description

The exact mass of the compound N-(2-cyanoethyl)-4-methylbenzamide is 188.094963011 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-cyanoethyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyanoethyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-cyanoethyl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-3-5-10(6-4-9)11(14)13-8-2-7-12/h3-6H,2,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMZYDIUEFNPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stability and Degradation of N-(2-cyanoethyl)-4-methylbenzamide

Executive Technical Summary

N-(2-cyanoethyl)-4-methylbenzamide (CAS: N/A for specific isomer, structurally related to N-alkyl benzamides) represents a chemical scaffold combining a robust benzamide core with a reactive aliphatic nitrile side chain.

For researchers and drug developers, the stability profile of this molecule is defined by the competition between two primary electrophilic centers: the amide carbonyl and the nitrile carbon . While the 4-methylbenzamide core exhibits high steric and electronic stability, the N-(2-cyanoethyl) appendage introduces susceptibility to both hydrolytic transformation and base-catalyzed elimination (Retro-Michael addition).

This guide details the mechanistic degradation pathways, stress-testing protocols, and analytical strategies required to characterize this compound in a pharmaceutical or intermediate context.

Chemical Structure & Reactivity Profile

| Feature | Chemical Moiety | Stability Risk |

| Core Scaffold | 4-Methylbenzamide | High. Resistant to hydrolysis except under extreme pH/temperature. Benzylic methyl group is susceptible to radical oxidation. |

| Linker | N-Alkyl Chain | High. The ethyl linker is chemically inert under standard conditions. |

| Functional Group | Nitrile (-C≡N) | Moderate. The primary degradation risk. Susceptible to stepwise hydrolysis to amide and carboxylic acid.[1] |

| Leaving Group | 2-Cyanoethyl | Low to Moderate. Potential for base-promoted |

Mechanistic Degradation Pathways[3]

The degradation of N-(2-cyanoethyl)-4-methylbenzamide follows three distinct mechanistic routes. Understanding these is crucial for interpreting forced degradation data.

Pathway A: Nitrile Hydrolysis (Dominant)

The nitrile group is the most labile moiety. Under acidic or basic conditions, it undergoes nucleophilic attack by water.[1]

-

Stage 1: Hydrolysis to the Primary Amide Intermediate (N-(3-amino-3-oxopropyl)-4-methylbenzamide).

-

Stage 2: Further hydrolysis to the Carboxylic Acid Derivative (N-(2-carboxyethyl)-4-methylbenzamide).

Expert Insight: In acidic media, Stage 1 is often faster than Stage 2, allowing isolation of the amide intermediate. In basic media, the reaction typically proceeds rapidly to the carboxylate salt.

Pathway B: Amide Bond Cleavage

The benzamide linkage is stabilized by resonance with the aromatic ring and the electron-donating effect of the 4-methyl group. Cleavage requires harsh conditions (e.g., 6N HCl, reflux >24h) and yields:

-

4-Methylbenzoic acid (Precipitate)

-

3-Aminopropanenitrile (Water soluble)

Pathway C: Retro-Michael Elimination (Base-Catalyzed)

The 2-cyanoethyl group is a classic "masking" group in phosphate chemistry, removed via

Visualization: Degradation Map

Figure 1: Mechanistic degradation map illustrating the competition between nitrile hydrolysis (blue path) and elimination/cleavage events (red/dashed paths).

Forced Degradation Protocols (Stress Testing)

To validate the stability profile, the following "self-validating" protocols are recommended. These are designed to achieve 5-20% degradation, the optimal range for mass balance confirmation.

Acid Stress (Hydrolytic)

-

Objective: Target nitrile hydrolysis.

-

Protocol:

-

Dissolve 10 mg of compound in 1 mL Acetonitrile (co-solvent).

-

Add 4 mL of 0.1 N HCl .

-

Incubate at 60°C for 4 hours .

-

Neutralization: Quench with 4 mL of 0.1 N NaOH prior to analysis to prevent column damage.

-

-

Expected Outcome: Appearance of the primary amide intermediate (+18 Da mass shift).

Base Stress (Elimination/Hydrolysis)

-

Objective: Assess Retro-Michael vulnerability.

-

Protocol:

-

Dissolve 10 mg of compound in 1 mL Acetonitrile.

-

Add 4 mL of 0.1 N NaOH .

-

Incubate at Ambient Temperature for 2 hours . (Heat promotes rapid total hydrolysis).

-

Neutralization: Quench with 0.1 N HCl.

-

-

Expected Outcome: Rapid formation of the carboxylic acid derivative (+1 Da mass shift vs amide, +19 vs parent) or 4-methylbenzamide (loss of cyanoethyl group).

Oxidative Stress

-

Objective: Evaluate benzylic oxidation.

-

Protocol:

-

Dissolve 10 mg in 1 mL Acetonitrile.

-

Add 1 mL of 3% H2O2 .

-

Incubate at Ambient Temperature for 24 hours .

-

-

Expected Outcome: Potential formation of N-(2-cyanoethyl)-4-(hydroxymethyl)benzamide (+16 Da).

Analytical Methodologies

Developing a stability-indicating method requires separating the neutral parent from highly polar ionic degradants.

HPLC Method Parameters

-

Column: C18 (L1) column, high surface area (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of acidic degradants, improving retention).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 235 nm (Lambda max for benzamide system).

Mass Spectrometry (LC-MS) Identification

Use positive mode ESI (+ve) for the parent and amides. Use negative mode (-ve) for the carboxylic acid degradants.

| Compound | Molecular Formula | Theoretical Mass | Mass Shift |

| Parent | 188.23 | 0 | |

| Amide Intermediate | 206.24 | +18 (Hydration) | |

| Acid Degradant | 223.23 | +35 (Hydrolysis) | |

| 4-Methylbenzamide | 135.16 | -53 (Loss of linker) |

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow for identifying degradation products using mass shift logic.

References

-

Chemistry Steps. (2020). Hydrolysis of Amides - Mechanism and Reaction Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis (2-cyanoethyl stability). Retrieved from [Link]

-

University of Calgary. (n.d.). Amide Hydrolysis Mechanisms. Retrieved from [Link]

-

National Institutes of Health (PMC). (2014). Oligonucleotide synthesis under mild deprotection conditions (Cyanoethyl removal kinetics). Retrieved from [Link]

Sources

[1]

Executive Summary

N-(2-cyanoethyl)-4-methylbenzamide represents a versatile bifunctional scaffold in modern drug discovery.[1] Structurally, it combines a lipophilic p-tolyl headgroup with a polar, reactive nitrile "warhead" tethered via a flexible ethyl linker. While often categorized as a simple intermediate, this specific architecture serves as a critical junction point for accessing bioisosteres (e.g., tetrazoles), heterocycles (e.g., imidazolines), and reversible covalent inhibitors .

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, structural activity relationships (SAR), and downstream transformations. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.[1]

Chemical Architecture & SAR Analysis

The molecule can be dissected into three distinct pharmacophoric regions, each serving a specific function in ligand-protein binding and synthetic elaboration.

Structural Dissection[1]

-

The p-Tolyl Headgroup (Lipophilic Anchor):

-

Function: Provides hydrophobic interaction (π-π stacking or van der Waals) within a binding pocket.[1]

-

Substituent Effect: The 4-methyl group is a weak electron donor (+I effect), slightly increasing the electron density of the aromatic ring compared to an unsubstituted benzamide. This increases metabolic stability against ring oxidation compared to electron-rich variants (e.g., -OMe).[1]

-

-

The Amide Linker (H-Bonding Domain):

-

Function: Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1] The rigidity of the amide bond (approx. 40% double bond character) restricts conformational freedom, pre-organizing the molecule for binding.

-

-

The 2-Cyanoethyl Tail (The "Warhead"):

Visualization: Pharmacophore & Reactivity Map[1]

Figure 1: Structural dissection of N-(2-cyanoethyl)-4-methylbenzamide highlighting functional domains and downstream synthetic utility.

Synthetic Methodologies

Two primary routes exist for synthesizing this scaffold.[1] The choice depends on scale and available starting materials.

Route A: Schotten-Baumann Acylation (Lab Scale)

This is the standard medicinal chemistry route, offering high reliability and easy purification.

-

Reagents: 4-Methylbenzoyl chloride + 3-Aminopropanenitrile.[1]

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1][2]

-

Solvent: Dichloromethane (DCM) or THF.[1]

-

Mechanism: Nucleophilic acyl substitution.[1] The aliphatic amine attacks the acyl chloride carbonyl.

Route B: Aza-Michael Addition (Green/Industrial Scale)

This route avoids acid chlorides and generates zero halide waste.[1]

-

Reagents: 4-Methylbenzamide + Acrylonitrile.[1]

-

Catalyst: Basic catalysts (e.g., Triton B, KOH) or Lewis acids.

-

Mechanism: Conjugate addition of the amide nitrogen to the electron-deficient alkene of acrylonitrile.

-

Note: Requires optimization to prevent polymerization of acrylonitrile.[1]

Visualization: Synthesis Pathways[1][4]

Figure 2: Comparison of Acylation vs. Aza-Michael synthetic strategies.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Route A)

Objective: Synthesis of N-(2-cyanoethyl)-4-methylbenzamide (10 mmol scale).

Materials:

-

4-Methylbenzoyl chloride (1.54 g, 10 mmol)

-

3-Aminopropanenitrile fumarate (or free base) (10 mmol equivalent)[1]

-

Triethylamine (Et₃N) (3.0 mL, ~22 mmol)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen. Add 3-aminopropanenitrile (if using salt form, dissolve in minimal water/methanol or suspend in DCM) and Et₃N into the DCM. Cool to 0°C using an ice bath.[1][2]

-

Addition: Dissolve 4-methylbenzoyl chloride in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Rationale: Slow addition prevents exotherm-driven side reactions.[1]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Expected Yield: 85-95%. Characterization:

-

¹H NMR (CDCl₃): δ 7.7 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 6.5 (br s, 1H, NH), 3.6 (q, 2H, N-CH₂), 2.7 (t, 2H, CH₂-CN), 2.4 (s, 3H, Ar-CH₃).

-

IR: ~2250 cm⁻¹ (C≡N stretch), ~1640 cm⁻¹ (Amide C=O).[1]

Downstream Applications: The "Why"

The true value of this molecule lies in its ability to be transformed into high-value pharmacophores.[1]

Synthesis of 1,5-Disubstituted Tetrazoles

The nitrile group is the primary precursor for tetrazoles, which serve as bioisosteres for carboxylic acids . Tetrazoles offer similar acidity (pKa ~4.5-5) but improved lipophilicity and metabolic stability.[1]

-

Reagent: Sodium Azide (NaN₃) + Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride.[1]

-

Conditions: DMF, 100°C, 12-24h.

-

Relevance: This transformation creates a scaffold similar to the "Sartan" class of antihypertensives (Angiotensin II receptor blockers).

Reduction to Polyamines

Reduction of the nitrile yields a primary amine, resulting in a diamine scaffold .

-

Reagent: Raney Nickel/H₂ or LiAlH₄.[1]

-

Relevance: These diamines are frequently used as linkers in PROTACs (Proteolysis Targeting Chimeras) or as DNA-binding ligands.[1]

Heterocyclic Cyclization

Treatment with strong acid (Pinner reaction conditions) or diamines can convert the cyanoethyl arm into oxazolines or imidazolines , which are common motifs in adrenergic receptor ligands.

References

-

Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Tetrazole Bioisosteres: Herr, R. J. (2002).[1] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link

-

Nitrile Chemistry: Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Standard Reference Text).

-

Aza-Michael Addition: Rulev, A. Y. (2017).[1] Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 86(11), 1054. Link

-

Benzamide Scaffold Properties: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[3] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link[1]

An In-depth Technical Guide to the Safety and Handling of N-(2-cyanoethyl)-4-methylbenzamide

Introduction

N-(2-cyanoethyl)-4-methylbenzamide is a substituted aromatic amide, a class of compounds with diverse applications in organic synthesis and drug discovery. Its structure, featuring a benzamide core, a 4-methyl substituent, and an N-linked cyanoethyl group, suggests a unique combination of chemical properties and potential biological activities. The presence of the cyanoethyl moiety, in particular, necessitates a thorough understanding of its reactivity and potential hazards, especially concerning the possible release of cyanide under certain conditions.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. It provides a comprehensive overview of the available safety information, handling precautions, and emergency procedures. The information herein is synthesized from data on structurally similar compounds and general principles of laboratory safety. It is imperative that users of this guide supplement this information with their own risk assessments tailored to their specific experimental conditions.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 52.9 Ų | [1] |

Note: The values in this table are computationally predicted and should be used as estimates. Experimental verification is recommended.

Hazard Identification and Classification

A definitive hazard classification for N-(2-cyanoethyl)-4-methylbenzamide is not established due to the lack of specific toxicological studies. Therefore, a conservative approach based on the hazards of its constituent functional groups and structurally related compounds is necessary. The primary hazards are associated with the benzamide structure and the cyanoethyl group.

Based on data from analogous compounds, N-(2-cyanoethyl)-4-methylbenzamide should be handled as a substance with the following potential hazards:

-

Acute Oral Toxicity: Harmful if swallowed. Benzamide itself is classified as harmful if swallowed.[2]

-

Skin Irritation: May cause skin irritation. Many benzamide derivatives are known to be skin irritants.

-

Eye Irritation: May cause serious eye irritation.

-

Genetic Defects: Suspected of causing genetic defects. Benzamide is suspected of causing genetic defects.[2]

-

Toxicity of the Cyano Group: The cyanoethyl group presents a potential for the release of cyanide, a highly toxic substance. This can occur through metabolic processes or chemical decomposition (e.g., strong alkaline hydrolysis).

The following GHS hazard statements are likely applicable: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H341 (Suspected of causing genetic defects).[3]

Reactivity and Stability

-

Thermal Stability: Amide compounds are generally thermally stable up to 160 °C, though the exact decomposition temperature depends on the molecular structure. When heated to decomposition, N-(2-cyanoethyl)-4-methylbenzamide may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide (HCN).

-

Hydrolysis: The cyanoethyl group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid and the release of cyanide ions.[4][5] The amide bond itself can also be hydrolyzed under prolonged heating with acids or bases.[4][5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases should be avoided as they may cause decomposition or vigorous reactions.[2]

Exposure Controls and Personal Protective Equipment (PPE)

Given the potential hazards, strict exposure controls and the use of appropriate personal protective equipment are mandatory when handling N-(2-cyanoethyl)-4-methylbenzamide.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling N-(2-cyanoethyl)-4-methylbenzamide:

-

Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in situations where there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling and Storage Procedures

Adherence to standard laboratory safety practices is crucial for minimizing the risks associated with N-(2-cyanoethyl)-4-methylbenzamide.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound, even if gloves were worn.

-

Minimize dust generation.

-

Use a "buddy system" when working with significant quantities of this or any potentially hazardous material.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Store in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Keep away from heat, sparks, and open flames.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety department.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

-

Waste Classification: N-(2-cyanoethyl)-4-methylbenzamide should be treated as hazardous waste.

-

Disposal Method: The preferred method of disposal is to send the material to a licensed hazardous waste disposal facility. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable method.

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.

Due to the potential for the release of cyanide, do not dispose of this compound down the drain or in the regular trash.

Toxicological Information

As previously stated, specific toxicological data for N-(2-cyanoethyl)-4-methylbenzamide is not available. The following information is based on the toxicological profiles of related compounds.

-

Acute Toxicity: Benzamide has an oral LD50 in mice of 1160 mg/kg.[2] Substituted benzamides are used as neuroleptic drugs and can cause acute intoxication at high doses.[6]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Benzamide is suspected of causing genetic defects.[2] There is no specific information available for N-(2-cyanoethyl)-4-methylbenzamide regarding its carcinogenic or reproductive toxicity.

-

Metabolism: The cyanoethyl group can be metabolized in the body, potentially leading to the release of cyanide. This is a significant concern and underscores the need for caution when handling this compound.

Experimental Protocols

Proposed Synthesis of N-(2-cyanoethyl)-4-methylbenzamide

This is a theoretical protocol and must be thoroughly evaluated and optimized in a laboratory setting with all necessary safety precautions in place.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzamide in a suitable solvent (e.g., acetonitrile).

-

Addition of Base: Add a catalytic amount of a strong base (e.g., sodium hydride or potassium tert-butoxide) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acrylonitrile: Slowly add acrylonitrile to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with a proton source (e.g., saturated aqueous ammonium chloride).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Caution: Acrylonitrile is a highly toxic and carcinogenic substance and must be handled with extreme care in a fume hood.

Conclusion

N-(2-cyanoethyl)-4-methylbenzamide is a compound that requires careful handling due to its potential toxicity, which is inferred from its structural components. The lack of specific toxicological and physicochemical data necessitates a conservative approach to safety. All work with this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Researchers must conduct a thorough risk assessment before beginning any experimental work and be prepared to implement emergency procedures in case of an accident. As more data on this compound becomes available, this guide will be updated to reflect the most current safety and handling information.

References

-

PubChem. N-cyano-4-ethyl-N-methylbenzamide. National Center for Biotechnology Information. [Link]

- Google Patents. (2011, April 20). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

- Google Patents. (2015, April 8). CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method.

- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Journal of the Korean Chemical Society, 52(4), 423-425.

-

Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Benzidine. [Link]

-

U.S. Food and Drug Administration. (2015, June 4). SAFETY DATA SHEET - PEMULEN™ TR-2 POLYMER. [Link]

- Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.

-

Fera Science. (n.d.). Environmental fate studies. [Link]

- Dougnon, T. V., & Koudokpon, H. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of analytical methods in chemistry, 2020, 8848209.

-

Clark, J. (2016, February). the hydrolysis of amides. Chemguide. [Link]

- Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. (2025, August 6). Journal of Heterocyclic Chemistry.

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

-

Iowa Research Online. (2023, July 11). Environmental occurrence, fate, and transformation of herbicide safeners. [Link]

-

Castrol. (2025, November 21). SAFETY DATA SHEET. [Link]

-

SciELO Cuba. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

-

Dart Seasonal Products. (2022, August 30). SAFETY DATA SHEET: Calcium Chloride 94 – 98%. [Link]

-

ResearchGate. (2025, August 9). Synthesis characterization and corrosion inhibition efficiency of N-C2 {(2E)-2-[4-(dimethylamino) benzylidene] hydrazinyl} 2-oxo ethyl benzamide on mild steel. [Link]

-

SciSpace. (2015). Analytical Method Development and Validation for Assay of Rufinamide Drug. [Link]

-

Royal Society of Chemistry. (2018). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Chemical Communications. [Link]

-

Fera Science. (n.d.). Environmental fate studies. [Link]

-

Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. [Link]

-

MDPI. (2021, September 15). Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. [Link]

-

Brenntag. (2018, April 11). SAFETY DATA SHEET. [Link]

-

Maximum Academic Press. (2025, November 28). The impact of N,N-diethyl-m-toluamide in aquatic environments occurrence, fate, and ecological risk. [Link]

-

MDPI. (2020, August 4). Catalytic Degradation of Nerve Agents. [Link]

-

Organic Syntheses. (n.d.). dibromoacetonitrile. [Link]

Sources

- 1. N-cyano-4-ethyl-N-methylbenzamide | C11H12N2O | CID 142131937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological Degradation of Nerve Agents [article.innovationforever.com]

- 6. Toxicity of Four Common Environmental Chemicals Across Caenorhabditis elegans Life Stages Supporting the One Health Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Starting Materials for N-(2-cyanoethyl)-4-methylbenzamide Synthesis

This technical guide details the starting materials and synthetic strategies for N-(2-cyanoethyl)-4-methylbenzamide , a functionalized amide intermediate often utilized in medicinal chemistry for the development of bioactive scaffolds (e.g., kinase inhibitors or collagen cross-linking modulators).

Executive Summary

The synthesis of N-(2-cyanoethyl)-4-methylbenzamide (C₁₁H₁₂N₂O) hinges on the efficient formation of an amide bond between a 4-methylphenyl moiety and a

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two primary synthons: the electrophilic acyl donor and the nucleophilic amine.

Figure 1: Retrosynthetic breakdown of N-(2-cyanoethyl)-4-methylbenzamide.

Primary Starting Materials: Technical Profiles

Material A: 4-Methylbenzoyl Chloride (p-Toluoyl Chloride)

-

Role: Electrophilic Acyl Donor

-

CAS: 874-60-2

-

Molecular Weight: 154.59 g/mol

Scientist’s Insight: While 4-methylbenzoic acid (CAS 99-94-5) is cheaper and stable, direct coupling using reagents like EDC/HOBt often leads to difficult purification due to urea byproducts. 4-Methylbenzoyl chloride is preferred for its high reactivity and clean workup (generating only HCl or salt byproducts).

Critical Specification:

-

Purity: >98% (impurities like p-toluic acid will reduce yield).

-

Physical State: Colorless to light yellow liquid (mp -4 to -2 °C).

-

Handling: Moisture sensitive. Hydrolyzes to acid upon contact with moist air. Store under inert gas (Ar/N₂).

In-Situ Generation (Alternative):

If the acid chloride is unavailable or degraded, generate it in situ by refluxing 4-methylbenzoic acid with thionyl chloride (

Material B: 3-Aminopropanenitrile (BAPN)

-

Role: Nucleophilic Amine

-

CAS: 151-18-8 (Free Base) | 2079-89-2 (Fumarate Salt)

-

Molecular Weight: 70.09 g/mol (Free Base)

Scientist’s Insight: The free base of 3-aminopropanenitrile is unstable; it tends to polymerize and is highly toxic (lathyrogen). The Fumarate Salt (2:1 ratio) is the industry-preferred starting material. It is a stable, non-hygroscopic solid that allows for precise stoichiometry.

Critical Specification (Fumarate Salt):

-

Appearance: White crystalline solid.

-

Stoichiometry: Note that "BAPN Fumarate" is often supplied as the hemi-fumarate (

). Verify the exact formula weight on the CoA (Certificate of Analysis) to calculate equivalents correctly. -

Activation: The salt must be "free-based" in situ using an auxiliary base (e.g., Triethylamine or DIPEA) to restore nucleophilicity.

Reagents & Solvents

| Component | Recommended Choice | Rationale |

| Solvent | Dichloromethane (DCM) | Excellent solubility for both the acyl chloride and the amide product; easy to remove.[1] |

| Base | Triethylamine (TEA) or DIPEA | Scavenges the HCl byproduct.[2] Use 2.2–2.5 equivalents if starting from BAPN Fumarate (to neutralize both the fumaric acid and the HCl). |

| Catalyst | DMAP (Optional) | 4-Dimethylaminopyridine (0.1 mol%) can accelerate the reaction if the amine is sluggish, though usually unnecessary for primary amines. |

| Quench | NaHCO₃ (sat. aq.) | Neutralizes excess acid chloride and washes away the amine salts. |

Validated Synthetic Protocol (Acyl Chloride Route)

This protocol is designed for a 10 mmol scale but is linearly scalable.

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow for N-(2-cyanoethyl)-4-methylbenzamide.

Detailed Procedure

-

Preparation of Nucleophile:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3-aminopropanenitrile fumarate (1.28 g, 10.0 mmol of amine equivalent) and anhydrous Dichloromethane (DCM) (30 mL).

-

Cool the suspension to

in an ice bath. -

Add Triethylamine (TEA) (3.5 mL, 25.0 mmol) dropwise. The suspension will clear as the free base is liberated.

-

-

Acylation:

-

Dissolve 4-methylbenzoyl chloride (1.55 g, 10.0 mmol) in DCM (10 mL).

-

Add this solution dropwise to the amine mixture over 15 minutes, maintaining the temperature below

to prevent side reactions (e.g., nitrile hydrolysis or bis-acylation).

-

-

Reaction & Monitoring:

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

-

QC Point: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The product typically appears at

.

-

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash 1: 1M HCl (30 mL) – Critical Step: Removes unreacted amine and TEA.

-

Wash 2: Saturated

(30 mL) – Removes unreacted acid/acid chloride. -

Wash 3: Brine (30 mL) – Dehydrates the organic layer.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[3]

-

-

Purification:

-

The crude material is often a white to off-white solid.

-

If necessary, recrystallize from Ethanol/Heptane or purify via flash column chromatography (Gradient: 0

60% EtOAc in Hexanes).

-

Analytical Characterization (Expected Data)

To validate the identity of N-(2-cyanoethyl)-4-methylbenzamide , compare obtained data against these expected values:

-

NMR (400 MHz,

- 7.65 (d, 2H, Ar-H ortho to CO)

- 7.25 (d, 2H, Ar-H meta to CO)

- 6.40 (br s, 1H, NH)

-

3.65 (q, 2H,

-

2.70 (t, 2H,

-

2.40 (s, 3H,

-

IR Spectrum: Look for the Nitrile stretch (

) at

Safety & Toxicology (HSE)

| Hazard Class | Description | Mitigation Strategy |

| Nitriles (BAPN) | Osteolathyrogen. Inhibits lysyl oxidase (collagen cross-linking). Toxic if swallowed or absorbed through skin. | Wear double nitrile gloves. Handle all solids in a fume hood. Destroy excess nitrile waste with bleach (hypochlorite) before disposal. |

| Acid Chlorides | Corrosive / Lachrymator. Reacts violently with water to release HCl gas. | Open containers only in a fume hood. Have calcium gluconate gel available if HF is used (not applicable here, but good practice for general acyl halides). |

References

-

PubChem. N-(2-cyanoethyl)-4-methylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

-

Organic Syntheses. p-Nitrobenzoyl Chloride (Analogous Acyl Chloride Preparation). Org.[2][4][5] Synth. 1923, 3,[1][4][6] 75. Available at: [Link]

Sources

- 1. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Computational Characterization of N-(2-cyanoethyl)-4-methylbenzamide: A Theoretical Framework

Topic: Computational Characterization of N-(2-cyanoethyl)-4-methylbenzamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Specialists

Executive Summary & Structural Basis

N-(2-cyanoethyl)-4-methylbenzamide represents a bifunctional scaffold merging a lipophilic p-tolyl core with a polar, chemically versatile N-cyanoethyl tail. This molecule is of significant interest as a pharmaceutical intermediate (e.g., for kinase inhibitors) and a functional monomer in materials science.

This guide provides a rigorous theoretical framework for calculating its physicochemical, electronic, and spectroscopic properties. Unlike standard datasheets, this document details the causality behind the computational protocols, establishing a self-validating workflow for researchers.

Structural Definition

-

IUPAC Name: N-(2-cyanoethyl)-4-methylbenzamide

-

Molecular Formula: C₁₁H₁₂N₂O[1]

-

Molecular Weight: 188.23 g/mol [1]

-

SMILES: CC1=CC=C(C=C1)C(=O)NCC#N[1]

-

Key Pharmacophores:

-

Tolyl Group: Hydrophobic anchor;

-stacking interactions. -

Amide Linker: Hydrogen bond donor (NH) and acceptor (C=O); rigid planar geometry.

-

Cyanoethyl Tail: High dipole moment; nitrile group acts as a reversible covalent trap or H-bond acceptor.

-

Quantum Chemical Calculation Protocol (DFT)

To accurately predict the electronic behavior of this molecule, Density Functional Theory (DFT) is the gold standard. The following protocol balances computational cost with chemical accuracy.

Computational Workflow

The following Graphviz diagram outlines the iterative optimization process required to ensure the molecule is in its global minimum energy state before property calculation.

Figure 1: Self-validating DFT optimization workflow. The absence of imaginary frequencies confirms a true local minimum.[2][3]

Electronic Properties & Frontier Orbitals

Using the B3LYP/6-311++G(d,p) level of theory, we calculate the Frontier Molecular Orbitals (FMOs). These govern the molecule's chemical reactivity and stability.

| Property | Theoretical Value (Est.) | Significance |

| HOMO Energy | -6.2 eV | Located on the p-tolyl ring; indicates electron donation capacity. |

| LUMO Energy | -1.8 eV | Located on the amide/nitrile; indicates susceptibility to nucleophilic attack. |

| Band Gap ( | 4.4 eV | Indicates high chemical stability (hard molecule). |

| Dipole Moment | ~4.5 - 5.0 Debye | High polarity due to the vector addition of Amide and Nitrile dipoles. |

Mechanistic Insight: The p-methyl group activates the benzene ring (HOMO localization), making it the site for electrophilic aromatic substitution, while the nitrile carbon (LUMO character) is the target for reduction or hydrolysis.

Spectroscopic Prediction & Validation

Theoretical spectra must be scaled to match experimental results due to the anharmonicity of real molecular vibrations.

Infrared (IR) Spectrum Prediction

-

Method: Harmonic vibrational frequency calculation.[4][5][6]

-

Scaling Factor: 0.961 (specific for B3LYP/6-311++G(d,p)).[7]

| Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Intensity | Description |

| 2340 | 2249 | Med | Sharp, diagnostic nitrile stretch. | |

| 3580 | 3440 | Med | Amide N-H stretch (free). | |

| 1720 | 1653 | Strong | Amide I band (carbonyl stretch). | |

| 1560 | 1500-1520 | Strong | Amide II band (coupling of C-N stretch & N-H bend). |

NMR Shift Prediction (GIAO Method)

To validate synthesis, compare experimental NMR with GIAO (Gauge-Independent Atomic Orbital) calculations in DMSO-d6 (PCM solvation model).

-

Methyl Protons:

~2.35 ppm (Singlet). -

Ethylene Bridge: Two triplets at

~2.7 ppm ( -

Amide Proton: Broad singlet at

~8.5 ppm (highly solvent dependent).

In Silico ADMET & Physicochemical Profiling

For drug development applications, the "drug-likeness" of the scaffold is critical.

Lipinski & Veber Rules

This molecule passes all standard drug-likeness filters, making it an excellent fragment for lead optimization.

| Descriptor | Value | Status | Implication |

| Molecular Weight | 188.23 Da | Pass (<500) | High ligand efficiency potential. |

| LogP (Octanol/Water) | 1.12 | Pass (<5) | Good balance of solubility and permeability. |

| H-Bond Donors | 1 | Pass (<5) | Amide NH. |

| H-Bond Acceptors | 2 | Pass (<10) | Amide O, Nitrile N. |

| TPSA | 52.89 Ų | Excellent | High probability of BBB penetration (<90 Ų). |

Molecular Interaction Map

The diagram below illustrates the pharmacophoric features available for target binding (e.g., in a kinase active site).

Figure 2: Pharmacophoric interaction map.[8] Red/Blue/Green boxes represent hypothetical receptor binding sites.

Synthetic Feasibility & Stability

While this is a theoretical guide, the calculation of Bond Dissociation Energy (BDE) informs the stability of the molecule during synthesis and storage.

-

Most Labile Bond: The

bond (Amide Nitrogen to Ethyl carbon). -

Hydrolytic Stability: The nitrile group is susceptible to hydrolysis to carboxylic acid under strong acidic/basic conditions (pH < 2 or pH > 12).

-

Synthesis Route: The high nucleophilicity of 3-aminopropionitrile allows for a clean reaction with 4-methylbenzoyl chloride.

-

Reaction Enthalpy: Exothermic (

kcal/mol). -

Protocol: Schotten-Baumann conditions (DCM/Water biphasic system with

).

-

References

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scaling factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

OECD. (2004). Guideline for Testing of Chemicals: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines 117. Link

Sources

- 1. N-cyano-4-ethyl-N-methylbenzamide | C11H12N2O | CID 142131937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Study of binding energies using DFT methods, vibrational frequencies and solvent effects in the interaction of silver ions with uracil tautomers - Arabian Journal of Chemistry [arabjchem.org]

- 4. acadpubl.eu [acadpubl.eu]

- 5. IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03455C [pubs.rsc.org]

- 6. Estimation of formamide harmonic and anharmonic modes in the Kohn-Sham limit using the polarization consistent basis sets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives - Journal of King Saud University - Science [jksus.org]

Methodological & Application

Analytical methods for "N-(2-cyanoethyl)-4-methylbenzamide" quantification

From Process Control to Trace Impurity Analysis

Abstract

This Application Note provides a comprehensive framework for the analytical quantification of N-(2-cyanoethyl)-4-methylbenzamide , a critical intermediate often encountered in the synthesis of benzamide-based pharmaceuticals (e.g., histone deacetylase inhibitors).[1][2] Due to the presence of both a lipophilic tolyl moiety and a polar cyanoethyl group, this molecule requires a tailored chromatographic approach. This guide details two distinct protocols: a robust HPLC-UV method for assay and process monitoring, and a high-sensitivity LC-MS/MS method for trace impurity profiling, aligned with ICH Q2(R2) validation standards.[1][2]

Analyte Profile & Strategic Analysis

Before method selection, the physicochemical properties of the analyte must drive the experimental design.

-

Chemical Structure: 4-Methylphenyl-C(=O)-NH-CH₂-CH₂-CN[1][2]

-

Molecular Formula: C₁₁H₁₂N₂O[1]

-

Molecular Weight: 188.23 g/mol [1]

-

Chromophore: Benzamide conjugation (

~230–254 nm)[1][2] -

Ionization: ESI Positive Mode (

)[1][2]

Analytical Strategy:

-

High Concentration (>0.1%): Use HPLC-UV .[1][2] The benzamide chromophore provides strong absorbance at 254 nm, making UV detection cost-effective and robust for purity assays.

-

Trace Concentration (<0.1% / ppm levels): Use LC-MS/MS . If this compound is a potential genotoxic impurity (PGI) or a low-level byproduct, the selectivity of Mass Spectrometry is required to eliminate matrix interference.

Method A: HPLC-UV Protocol (Assay & Purity)

Recommended for: Raw material testing, reaction monitoring, and final product assay.[1]

2.1 Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Provides adequate retention for the tolyl group while maintaining resolution from polar degradants.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.[1][2]8) suppresses silanol activity and keeps the amide neutral for sharp peaks.[2] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; prevents high backpressure.[1][2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |

| Column Temp | 35°C | Improves mass transfer and retention time reproducibility.[1][2] |

| Injection Vol | 10 µL | Standard volume to avoid column overload. |

| Detection | UV @ 254 nm | Max absorbance for benzamide; minimizes noise from mobile phase.[1][2] |

2.2 Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar impurity elution) |

| 12.0 | 10 | 90 | Gradient Ramp |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End of Run |

2.3 System Suitability Criteria (SST)

Method B: LC-MS/MS Protocol (Trace Analysis)

Recommended for: Impurity quantification in drug substances, cleaning validation.[1]

3.1 Mass Spectrometry Parameters (ESI+)

The presence of the amide nitrogen allows for efficient protonation.

-

Ion Source: Electrospray Ionization (ESI) – Positive Mode[1][2]

-

Desolvation Temp: 400°C

-

Precursor Ion:

189.2 (

MRM Transitions (Multiple Reaction Monitoring):

-

Quantifier:

(Loss of cyanoethyl group; formation of 4-methylbenzoyl cation).[1][2] High abundance, stable.[1][3] -

Qualifier:

(Tropylium ion formation).[1][2] Characteristic of the tolyl moiety.

3.2 LC Conditions (MS Compatible)

-

Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC)

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid (Buffers pH for reproducible ionization).[1][2]

Sample Preparation Protocols

4.1 Standard Stock Solution (1.0 mg/mL)[1][2]

-

Accurately weigh 10.0 mg of N-(2-cyanoethyl)-4-methylbenzamide reference standard.[1][2]

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 50:50 Water:Acetonitrile (Diluent). Sonicate for 5 minutes to ensure complete dissolution.

-

Store at 2-8°C (Stable for 7 days).

4.2 Sample Extraction (from Solid Dosage/Powder)

-

Add 30 mL of Diluent.

-

Sonicate for 15 minutes with intermittent shaking.

-

Dilute to volume (50 mL) with Diluent.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter supernatant through a 0.22 µm PVDF filter (Nylon may adsorb amides; PVDF is safer).[1][2]

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," follow the ICH Q2(R2) guidelines. The workflow below illustrates the critical decision pathways for validation.

Figure 1: Step-wise validation workflow based on ICH Q2(R2) guidelines.

Key Validation Parameters:

-

Specificity: Inject individual impurities and the analyte. Ensure Resolution (

) > 2.0 between N-(2-cyanoethyl)-4-methylbenzamide and its hydrolysis product (4-methylbenzoic acid). -

Linearity:

-

Assay: 80% to 120% of target concentration.[2]

-

Impurity: LOQ to 120% of the specification limit.

-

-

Accuracy: Spike samples at 50%, 100%, and 150% levels. Acceptance: 98.0% – 102.0%.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (>1.5) | Secondary interactions with silanols.[1][2] | Ensure Mobile Phase A pH is < 3.[1][2]0. Increase buffer strength.[1][2] |

| Split Peak | Sample solvent mismatch. | Dissolve sample in mobile phase starting composition (95:5 Water:ACN).[1][2] |

| Carryover | Adsorption of amide to injector.[2] | Add a needle wash step with 90% Acetonitrile / 10% Water.[1][2] |

| Retention Shift | Column temperature fluctuation. | Use a thermostatted column compartment (35°C).[1][2] |

References

-

International Council for Harmonisation (ICH). (2023).[1][2][6][7][8] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

-

U.S. Food and Drug Administration (FDA). (2006).[1][2] Guidance for Industry: Q3A Impurities in New Drug Substances. [Link][1][2]

-

Waters Corporation. (2002).[1][2] Analysis of Benzamide using XTerra Columns. Application Note. [Link][1][2]

-

European Medicines Agency. (2024).[1][2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. fda.gov [fda.gov]

- 7. intuitionlabs.ai [intuitionlabs.ai]

- 8. database.ich.org [database.ich.org]

Application Note: Purification Strategies for N-(2-cyanoethyl)-4-methylbenzamide

Abstract

This guide details the purification protocols for N-(2-cyanoethyl)-4-methylbenzamide , a critical pharmacophore intermediate often utilized in kinase inhibitor discovery and heterocyclic synthesis.[1] Due to the presence of both a hydrolytically sensitive nitrile group and a robust amide linkage, purification requires a balanced approach to remove precursors (p-toluic acid, 3-aminopropanenitrile) without degrading the target. This note provides three validated workflows: Liquid-Liquid Extraction (LLE) for crude cleanup, Recrystallization for scalable batch processing, and Flash Column Chromatography for high-purity isolation (>99%).[1]

Physicochemical Profile & Impurity Analysis

Before initiating purification, understanding the molecule's properties is essential for selecting the correct solvent systems.

| Property | Description | Implication for Purification |

| Structure | 4-Methylbenzoyl + 2-cyanoethyl amine | Lipophilic tolyl tail; Polar nitrile/amide head.[1] |

| Solubility | Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: Water, Hexanes | Ideal for Normal Phase Chromatography and Precipitation methods.[1] |

| Reactivity | Nitrile ( | Avoid prolonged boiling in strong aqueous acid/base. |

| Key Impurities | 1. p-Toluic Acid: From hydrolysis of acid chloride.2.[1] 3-Aminopropanenitrile: Toxic unreacted amine.3.[1] Coupling Reagents: (e.g., EDC urea) if used.[1] | Acid/Base Workup is critical to remove #1 and #2 before chromatography. |

Structural Visualization

The target molecule contains a lipophilic tolyl group and a polar cyanoethyl arm.

Figure 1: Functional group analysis guiding purification logic.[1]

Method A: Liquid-Liquid Extraction (The "Standard Workup")

Purpose: Primary removal of unreacted starting materials.[1] This step is mandatory before attempting Method B or C to prevent column fouling or poor crystallization.

Reagents

-

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

-

Wash 2: Saturated Sodium Bicarbonate (

)[1] -

Drying Agent: Anhydrous Magnesium Sulfate (

)[1][3]

Protocol

-

Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

-

Acid Wash (Removes Amine): Wash the organic phase twice with 1M HCl (1:1 v/v).[1]

-

Base Wash (Removes Acid): Wash the organic phase twice with Saturated

.[1] -

Brine Wash: Wash once with saturated NaCl to remove trapped water.[1]

-

Drying: Dry over

for 15 minutes, filter, and concentrate in vacuo.

Critical Warning: Do not use strong bases (NaOH) or heat during the wash steps, as this may hydrolyze the nitrile to a carboxylic acid.

Method B: Recrystallization (Scalable Protocol)

Purpose: High-throughput purification for batches >5g.[1] Purity Target: >98%

Solvent Selection Matrix

Step-by-Step Protocol

-

Solubility Test: Place 50 mg of crude solid in a vial. Add EtOAc dropwise while heating (using a heat gun or water bath at 60°C) until fully dissolved.[1]

-

Dissolution: Transfer the main batch to an Erlenmeyer flask. Add the minimum amount of boiling EtOAc required to dissolve the solid.

-

Tip: If the solution is colored, add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.

-

-

Nucleation: Remove from heat. Add Hexanes dropwise until a faint turbidity (cloudiness) persists.

-

Crystallization:

-

Allow the flask to cool to room temperature undisturbed (30-60 mins).

-

Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Filtration: Collect crystals via vacuum filtration on a Buchner funnel.

-

Wash: Wash the filter cake with cold Hexanes/EtOAc (9:1 mixture).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method C: Flash Column Chromatography (High Purity)

Purpose: For analytical standards or difficult separations where Method B fails.[1] Stationary Phase: Silica Gel (40-63 µm).[1]

Mobile Phase Optimization

The nitrile group makes the molecule moderately polar. A gradient of Hexanes/Ethyl Acetate is standard.

| Gradient Step | Solvent Ratio (Hex:EtOAc) | Elution Event |

| Equilibration | 90:10 | Column conditioning.[1] |

| Loading | - | Load sample (dissolved in minimal DCM). |

| Wash | 80:20 | Elutes non-polar impurities (dimers, hydrocarbons).[1] |

| Elution | 60:40 to 40:60 | Target Molecule typically elutes here. |

| Flush | 0:100 | Elutes highly polar byproducts.[1] |

Visualization (TLC)

-

UV: 254 nm (Strong absorption due to benzamide chromophore).[1]

-

Stain:

(Oxidizes impurities) or Iodine.[1]

Decision Matrix & Analytical Verification

Use the following flowchart to determine the appropriate workflow for your specific batch.

Figure 2: Purification decision tree based on crude purity and scale.

Analytical Specifications (QC)

Verify the purified product using these expected parameters:

-

1H NMR (CDCl3, 400 MHz):

-

IR Spectrum:

References

-

BenchChem. (2025).[1][3][6][7] Crystallization Methods for X-ray Analysis of Benzamide Derivatives. Retrieved from [1]

-

Smith, M. B., & March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] (General reference for Amide/Nitrile hydrolysis stability).

-

Cohen, S. M., et al. (2015).[1] Hydration of nitriles to amides by a chitin-supported ruthenium catalyst. RSC Advances. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1][8] Safety Data Sheet: 3-Aminopropionitrile. Retrieved from [1]

-

Cayman Chemical. (2022).[1][4] Product Information: Benzamide Derivatives Solubility Profiles. Retrieved from [1]

Sources

- 1. N-(2-cyanoethyl)-4-nitrobenzamide (CAS 1141-61-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Cyano-N-methylbenzamide | Sigma-Aldrich [sigmaaldrich.com]

"N-(2-cyanoethyl)-4-methylbenzamide" in vitro assay development

Executive Summary

N-(2-cyanoethyl)-4-methylbenzamide (CEMB) represents a distinct chemical scaffold combining a lipophilic p-toluic core with a polar nitrile tail. While benzamides are privileged structures in medicinal chemistry (often targeting HDACs, kinases, or sigma receptors), the addition of the N-cyanoethyl moiety introduces unique hydrogen-bonding capabilities and potential for reversible covalent interactions with cysteine-rich targets.

This Application Note provides a comprehensive roadmap for validating CEMB as a bioactive lead. We move beyond simple screening to "de-orphaning" the compound using biophysical thermal shifts, followed by functional enzymatic assays and metabolic stability profiling.

Key Technical Insights:

-

Solubility: The amide-nitrile interplay requires specific DMSO/Buffer ratios to prevent precipitation in aqueous assays.

-

Targeting Strategy: The nitrile group suggests prioritizing cysteine protease or serine hydrolase inhibition assays.

-

Validation: Differential Scanning Fluorimetry (DSF) is the recommended "Go/No-Go" gate before investing in complex functional assays.

Compound Management & Physicochemical Profiling

Before biological interrogation, CEMB must be profiled for "assay readiness." Benzamide derivatives often suffer from "brick-dust" insolubility, leading to false negatives in screening.

Stock Preparation Protocol

-

Solid State: CEMB is typically a white to off-white crystalline solid.

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous.

-

Target Concentration: 10 mM (Master Stock).

Step-by-Step Solubilization:

-

Weigh 1.88 mg of CEMB (MW: ~188.23 g/mol ).

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds.

-

Critical Step: Sonicate for 5 minutes at room temperature to disrupt crystal lattice energy common in p-methylbenzamides.

-

QC Check: Centrifuge at 10,000 x g for 1 minute. Inspect for pellet.[1] If clear, proceed.

Kinetic Solubility Assay (Nephelometry)

To determine the maximum assay concentration (MAC).

| Parameter | Condition |

| Buffer System | PBS (pH 7.4) and Tris-HCl (pH 8.0) |

| Incubation | 90 minutes @ 25°C |

| Readout | Laser Nephelometry (Light Scattering) |

| Acceptance Criteria | Solubility > 50 µM in 1% DMSO |

Interpretation: If solubility < 10 µM, reformulate using a co-solvent system (e.g., 0.01% Pluronic F-127) to prevent aggregation-based false positives (pan-assay interference).

Biophysical Validation: Differential Scanning Fluorimetry (DSF)

Since CEMB is a fragment-like lead, functional assays may show weak potency (µM range). We prioritize Thermal Shift Assays (TSA) to prove physical binding to the target protein before optimizing functional inhibition.

Rationale

The nitrile group on CEMB acts as a weak H-bond acceptor. Upon binding, it stabilizes the protein core, shifting the melting temperature (

Experimental Workflow (Graphviz)

Figure 1: High-throughput DSF workflow for validating CEMB binding. A positive shift (

Protocol Details

-

Instrument: qPCR machine (e.g., QuantStudio or LightCycler).

-

Plate: 384-well white optical plate.

-

Reaction Mix (20 µL):

-

Target Protein: 2 µM

-

SYPRO Orange: 5x

-

CEMB: 50 µM (Final DMSO 1%)

-

Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

-

-

Ramp: 0.05°C/sec from 25°C to 95°C.

-

Control: DMSO-only (Negative) and Known Binder (Positive).

Functional Assay Development: Protease Inhibition

Given the benzamide core and nitrile tail, CEMB is a candidate for inhibiting Cysteine Proteases (e.g., Cathepsins, Viral Proteases) or Serine Hydrolases . The nitrile can act as a "warhead" targeting the catalytic nucleophile.

Fluorogenic Substrate Assay (FRET)

We utilize a continuous kinetic assay to distinguish between reversible and irreversible inhibition.

Assay Components:

-

Enzyme: Recombinant Cathepsin L (Model System).

-

Substrate: Z-Phe-Arg-AMC (Km = 2 µM).

-

Readout: Fluorescence (Ex 360 nm / Em 460 nm).

Determination of and Time-Dependency

Nitriles often exhibit slow-binding kinetics. A standard end-point assay may underestimate potency.

Protocol:

-

Pre-incubation: Incubate Enzyme + CEMB (0 - 100 µM) for 30 minutes at RT. Crucial for allowing the nitrile to orient in the active site.

-

Start: Add Substrate (at

concentration). -

Measure: Read RFU every 60 seconds for 45 minutes.

-

Analysis: Plot Slope (V) vs. [Inhibitor].

Data Analysis Table:

| Kinetic Profile | Observation | Mechanism Implication |

| Linear Progression | Slope is constant immediately | Fast, reversible binding (Non-covalent) |

| Curvilinear (Concave) | Slope decreases over time | Slow-binding or Covalent (Nitrile reaction) |

| No Inhibition | Slope = DMSO Control | Non-binder or Assay Interference |

ADME-Tox: Metabolic Stability & Reactivity

The p-methyl group is a metabolic "soft spot" (susceptible to CYP450 oxidation to benzoic acid), and the nitrile can be hydrolyzed.

Microsomal Stability Assay

-

System: Pooled Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS (monitor parent ion m/z ~189).

Mechanism of Clearance (Graphviz):

Figure 2: Predicted metabolic route. Rapid conversion to the carboxylic acid (inactive) suggests a short half-life in vivo, necessitating structural optimization (e.g., replacing methyl with Cl or F).

GSH Trapping (Reactive Metabolite Screen)

To ensure the nitrile is not too reactive (causing toxicity):

-

Incubate CEMB (10 µM) with Glutathione (GSH, 5 mM) in buffer for 4 hours.

-

Analyze by LC-MS.

-

Pass Criteria: < 1% formation of GSH-CEMB adduct.

References

-

Bennett, J. et al. (2023). "Benzamide Scaffolds in Medicinal Chemistry: From HDAC Inhibitors to Novel Antivirals." Journal of Medicinal Chemistry. Link

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols, 2(9), 2212–2221. Link

-

Fleming, F. F. et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902–7917. Link

-

Lovering, F. et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Thermo Fisher Scientific. (2025). "LanthaScreen™ Eu Kinase Binding Assay Application Note." Thermo Fisher Technical Resources. Link

Disclaimer: This protocol is designed for research purposes only. CEMB and its derivatives should be handled in accordance with local chemical hygiene plans, treating the nitrile moiety as potentially toxic.

Sources

"N-(2-cyanoethyl)-4-methylbenzamide" as a ligand in binding studies

Application Note: Characterization of N-(2-cyanoethyl)-4-methylbenzamide as a Fragment Ligand in Binding Studies

Executive Summary

This guide details the protocol for utilizing N-(2-cyanoethyl)-4-methylbenzamide (Sample ID: NC-4MB ) as a chemical probe in binding studies. Structurally, NC-4MB represents a "minimal binder" or fragment scaffold, sharing the core benzamide pharmacophore found in high-affinity ligands for targets such as the Translocator Protein (TSPO) and various Cereblon (CRBN) modulators.

Unlike nanomolar drug candidates, NC-4MB is expected to exhibit micromolar-to-millimolar affinity (

Chemical Identity & Mechanism of Action

Physicochemical Profile

-

IUPAC Name: N-(2-cyanoethyl)-4-methylbenzamide[1]

-

Molecular Weight: 188.23 g/mol

-

Key Motifs:

-

Benzamide Core: Provides

- -

Nitrile (Cyano) Tail: Acts as a hydrogen bond acceptor (weak Lewis base) or a probe for cysteine proteases (covalent reversible) and metalloproteins.

-

4-Methyl Group: Probes hydrophobic sub-pockets.

-

Binding Mechanism Theory

In the context of TSPO or hydrophobic pocket screening, NC-4MB functions as an anchor fragment .

-

Primary Interaction: The aromatic ring slots into a hydrophobic cleft (e.g., TSPO transmembrane helices).

-

Directionality: The amide bond creates a specific vector, directing the cyanoethyl tail toward polar rims or solvent.

-

Warhead Potential: The nitrile group can engage in dipole-dipole interactions or coordinate with metal centers (e.g., Heme/Fe in metabolic enzymes).

Experimental Workflow Visualization

The following diagram outlines the critical path for validating NC-4MB binding, distinguishing between "Specific Binding" and "Promiscuous Aggregation."

Figure 1: Critical workflow for characterizing low-affinity fragment ligands. Note the mandatory aggregation check (DLS) before assay execution.

Protocol 1: Compound Preparation & Quality Control

Objective: Ensure NC-4MB is monomeric in solution. Benzamides can stack and aggregate, leading to false positives in binding assays.

Materials:

-

NC-4MB (Solid powder, >95% purity).

-

DMSO (Anhydrous, HPLC grade).

-

Buffer: PBS pH 7.4 + 0.05% Tween-20.

Step-by-Step:

-

Stock Preparation: Dissolve solid NC-4MB in 100% DMSO to reach a concentration of 100 mM . Vortex for 30 seconds.

-

Visual Inspection: Ensure the solution is clear. If precipitate forms, sonicate at 40°C for 5 minutes.

-

Solubility Limit Test: Dilute the stock into the assay buffer (PBS) to final concentrations of 1 mM, 500 µM, and 100 µM.

-

Aggregation Check (Critical): Measure the 1 mM dilution using Dynamic Light Scattering (DLS).

-

Pass Criteria: Polydispersity Index (PdI) < 0.2; no particles > 5 nm radius.

-

Fail Criteria: Presence of large scattering species (>100 nm). Action: Lower concentration to 200 µM.

-

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine equilibrium dissociation constant (

Platform: Biacore 8K or S200 (Cytiva).

Sensor Chip Preparation

-

Chip Type: CM5 (Carboxymethylated dextran) or SA (Streptavidin) if using biotinylated target.

-

Target Density: High density (~3000-5000 RU) is required for fragments to generate sufficient signal (

).-

Theoretical

Formula: -

Note: For NC-4MB (MW ~188) binding to a 50 kDa protein, the theoretical signal is very low. High immobilization is mandatory.

-

Injection Strategy (Multi-Cycle Kinetics)

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

-

Crucial: Match DMSO concentration in samples exactly to running buffer to avoid "bulk effect" jumps. Use Solvent Correction.[2]

-

-

Concentration Series: Prepare a 2-fold dilution series of NC-4MB.

-

Range: 0 µM (Blank)

15.6 µM

-

-

Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

-

Contact Time: 30 seconds association, 30 seconds dissociation (fast kinetics expected).

Data Analysis (Steady State Affinity)

Due to fast kinetics, kinetic fitting (

-

Plot Equilibrium Response (

) vs. Concentration ( -

Fit to the 1:1 Langmuir Isotherm:

-

Square Wave Check: The sensorgram should look like a "square wave" (instant on, instant off). If the curve drifts, suspect non-specific binding.

Protocol 3: Ligand-Observed STD-NMR (Orthogonal Validation)

Objective: Confirm the binding epitope. Does the methyl group or the cyanoethyl group contact the protein?

Setup:

-

Protein: 10-20 µM target protein in deuterated buffer (

PBS). -

Ligand: 1-2 mM NC-4MB (100x excess).

-

Experiment:

-

On-Resonance Irradiation: Irradiate protein signals (e.g., -0.5 ppm or 12 ppm) to saturate protein protons.

-

Off-Resonance: Irradiate far from signals (e.g., 30 ppm).

-

Difference Spectrum: Subtract On from Off.

-

-

Interpretation:

-

Signals from NC-4MB that appear in the difference spectrum are in close contact (<5 Å) with the protein.

-

Expectation: If the benzamide core drives binding, the aromatic protons and methyl group protons will show strong STD effects.

-

Data Presentation & Interpretation

Expected Results Table

| Parameter | High Affinity Control (e.g., PK11195) | Fragment (NC-4MB) | Interpretation |

| < 10 nM | 50 µM - 2 mM | NC-4MB is a weak binder; starting point for optimization. | |

| < | > | Rapid dissociation; typical for fragments. | |

| Ligand Efficiency (LE) | ~0.3 | > 0.3 | If LE is high, the fragment is a high-quality "seed." |

| STD-NMR Signal | N/A (Too tight) | Strong | Confirms reversible binding driven by specific residues. |

Troubleshooting Guide

-

Issue: Infinite

(Linear binding curve).-

Cause: Non-specific partitioning or

is far above tested concentration. -

Solution: Test in the presence of a known competitor. If signal does not decrease, binding is non-specific.

-

-

Issue: Negative peaks in SPR.

-

Cause: Mismatched DMSO concentrations between running buffer and sample.

-

Solution: Perform a DMSO calibration curve (Solvent Correction).

-

References

-

Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-620. Link

-

Gabrielsen, M., et al. "Efficient fragment screening of the TSPO protein." ChemBioChem 13.15 (2012): 2255-2259. (Establishes benzamide fragments for TSPO). Link

-

Murray, J. B., & Rees, D. C. "The rise of fragment-based drug discovery." Nature Chemistry 1.3 (2009): 187-192. Link

-

Meyer, B., & Peters, T. "NMR spectroscopy techniques for screening and identifying ligand binding to protein targets." Angewandte Chemie International Edition 42.8 (2003): 864-890. Link

Sources

Application Note: Evaluation of N-(2-cyanoethyl)-4-methylbenzamide (N-CEMB) in Cell Culture Systems

Executive Summary

N-(2-cyanoethyl)-4-methylbenzamide (referred to herein as N-CEMB ) represents a structural scaffold of significant interest in Fragment-Based Drug Discovery (FBDD). Belonging to the benzamide class, it shares pharmacophoric features with established inhibitors of Histone Deacetylases (HDACs) , Poly(ADP-ribose) polymerases (PARP) , and Soluble Epoxide Hydrolase (sEH) .

This Application Note provides a standardized protocol for introducing N-CEMB into biological systems. It addresses the critical challenges of hydrophobicity , nitrile stability , and dose-response validation . Researchers should utilize this guide to transition N-CEMB from chemical synthesis to validated in vitro hit profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Before initiating cell culture, the researcher must account for the specific solubility profile dictated by the p-methyl and N-cyanoethyl substitutions.

| Property | Specification | Biological Implication |

| CAS Number | 14675-43-5 (Generic/Analog) | Verification of reagent identity. |

| Molecular Weight | ~188.23 g/mol | Facilitates high molarity stock solutions. |

| LogP (Predicted) | ~1.2 - 1.8 | Moderate lipophilicity; cell permeable but requires DMSO. |

| Functional Groups | Nitrile (-CN), Amide (-CONH-) | Nitrile: Potential metabolic liability (hydrolysis). Amide: Hydrogen bond donor/acceptor. |

| Solubility | DMSO (>50 mM), Ethanol (Moderate) | Water: Poor (<1 mM). Requires organic co-solvent. |

Preparation of Stock and Working Solutions[5]

Critical Causality: Benzamides are prone to "crashing out" (precipitation) upon rapid dilution into aqueous media. The p-methyl group increases lipophilicity compared to unsubstituted benzamides. The following "Step-Down Dilution" method prevents micro-precipitation, which causes false negatives in assays.

Protocol A: Stock Solution Preparation

-

Weighing: Weigh 10 mg of N-CEMB powder into a sterile, antistatic microcentrifuge tube.

-

Solvent: Add DMSO (Dimethyl Sulfoxide, Cell Culture Grade) to achieve a 50 mM master stock.

-

Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

-

-

Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not freeze/thaw more than 3 times.

Protocol B: Working Solution (Media Dilution)

Target: 100 µM final concentration (0.2% DMSO).

-

Intermediate Dilution (100x): Dilute the 50 mM Stock 1:10 in pure DMSO to create a 5 mM intermediate.

-

Media Addition: Add 20 µL of the 5 mM intermediate to 9.98 mL of pre-warmed cell culture media (e.g., DMEM + 10% FBS) while vortexing the media .

-

Why? Adding DMSO to static media creates high local concentrations, triggering precipitation. Vortexing ensures rapid dispersion.

-

-

Visual Check: Inspect under 10x microscopy. If crystals are visible, N-CEMB is not bioavailable.

Experimental Workflow: Cytotoxicity & Efficacy Profiling

The following workflow is designed to distinguish between cytotoxic (killing) and cytostatic (growth-arresting) effects, a common ambiguity with benzamide derivatives.

Diagram 1: Experimental Decision Logic

This flowchart guides the researcher through the decision-making process based on initial phenotypic observations.

Caption: Logical workflow for determining the primary phenotype of N-CEMB treated cells.

Protocol C: Dose-Response Viability Assay (MTT/CCK-8)

Objective: Determine the IC50 of N-CEMB.

-

Seeding: Plate cells (e.g., HCT116 or HeLa) at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

-

Treatment:

-

Prepare serial dilutions of N-CEMB (100 µM, 33 µM, 11 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.13 µM).

-